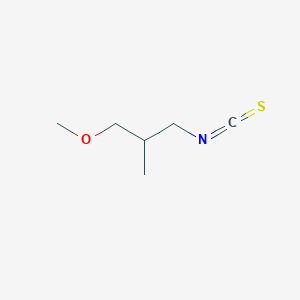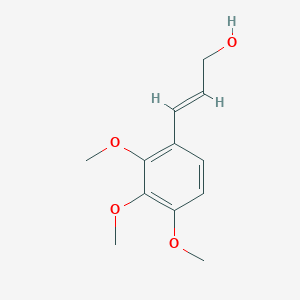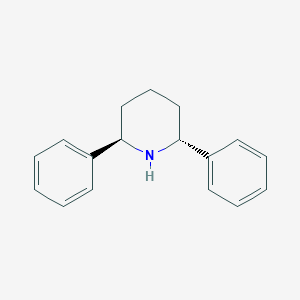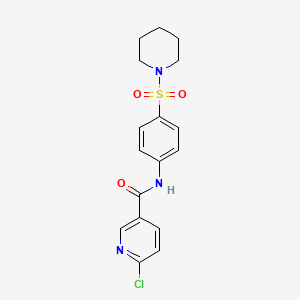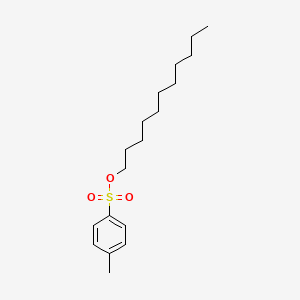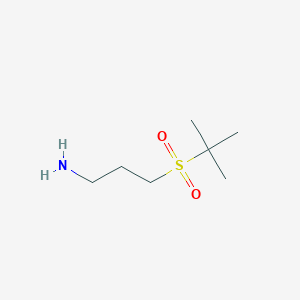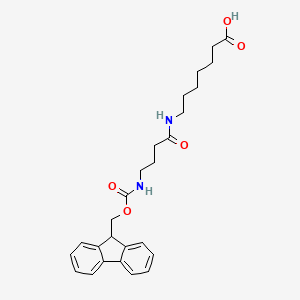
7-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanamido)heptanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanamido)heptanoic acid is a complex organic compound with a molecular formula of C26H32N2O5. This compound is often used in peptide synthesis due to its stability and reactivity. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protective group in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanamido)heptanoic acid typically involves the protection of amino acids using the Fmoc group. The process begins with the reaction of the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate. The protected amino acid is then coupled with heptanoic acid using a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
7-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanamido)heptanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino acid.
Coupling Reactions: The compound can be coupled with other amino acids or peptides to form longer peptide chains.
Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Fmoc-Cl: Used for the protection of amino acids.
DCC: Used as a coupling agent.
Piperidine: Used for the removal of the Fmoc group.
Acids and Bases: Used for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions include deprotected amino acids, coupled peptides, and hydrolyzed fragments .
Wissenschaftliche Forschungsanwendungen
7-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanamido)heptanoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for research and pharmaceutical purposes
Wirkmechanismus
The mechanism of action of 7-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanamido)heptanoic acid involves the protection and deprotection of amino acids during peptide synthesis. The Fmoc group protects the amino group of the amino acid, preventing unwanted side reactions. Upon removal of the Fmoc group, the amino acid can participate in coupling reactions to form peptide bonds. This process is crucial for the stepwise synthesis of peptides and proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Asp(OtBu)-OH: A protected aspartic acid derivative used in similar applications.
N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-(2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetyl)-L-lysine: A complex Fmoc-protected lysine derivative.
Uniqueness
7-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanamido)heptanoic acid is unique due to its specific structure, which allows for the synthesis of longer peptide chains with high efficiency. Its stability and reactivity make it a valuable tool in peptide synthesis and related research .
Eigenschaften
Molekularformel |
C26H32N2O5 |
|---|---|
Molekulargewicht |
452.5 g/mol |
IUPAC-Name |
7-[4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoylamino]heptanoic acid |
InChI |
InChI=1S/C26H32N2O5/c29-24(27-16-8-2-1-3-15-25(30)31)14-9-17-28-26(32)33-18-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h4-7,10-13,23H,1-3,8-9,14-18H2,(H,27,29)(H,28,32)(H,30,31) |
InChI-Schlüssel |
SFQLLVNKZFGJMU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC(=O)NCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


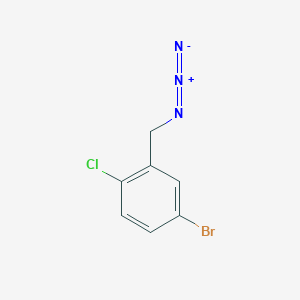
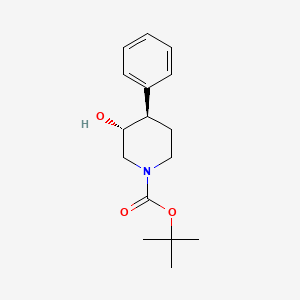
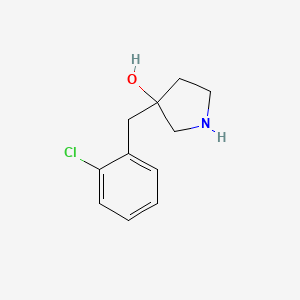

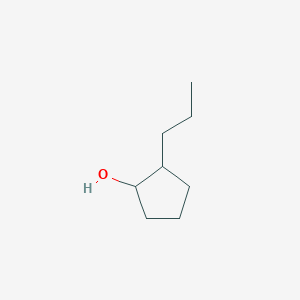
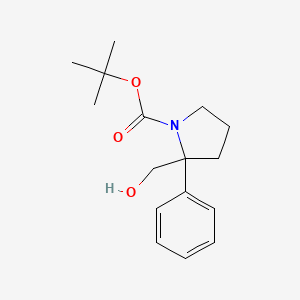
![N-{4-[1-(furan-2-yl)-2-azaspiro[3.3]heptane-2-carbonyl]phenyl}prop-2-enamide](/img/structure/B13552697.png)

